molecular formula C13H14F3NO2 B13153526 ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

Cat. No.: B13153526
M. Wt: 273.25 g/mol
InChI Key: AZJSBEYEWMJLGO-CABZTGNLSA-N
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Description

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a cyclopropane ring in its structure makes it an interesting subject for research in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, which impart unique properties and applications. The presence of the trifluoromethyl group in this compound makes it particularly valuable in pharmaceuticals and materials science due to its enhanced stability and reactivity .

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-3-19-11(18)9-6-12(9,2)8-4-5-10(17-7-8)13(14,15)16/h4-5,7,9H,3,6H2,1-2H3/t9-,12-/m0/s1

InChI Key

AZJSBEYEWMJLGO-CABZTGNLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@]1(C)C2=CN=C(C=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC1(C)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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